molecular formula C7H4FIN2 B1292450 5-Fluoro-3-iodo-1H-indazole CAS No. 858629-06-8

5-Fluoro-3-iodo-1H-indazole

Cat. No. B1292450
CAS RN: 858629-06-8
M. Wt: 262.02 g/mol
InChI Key: CZUPBTJBMHZBTJ-UHFFFAOYSA-N
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Description

The compound "5-Fluoro-3-iodo-1H-indazole" is a derivative of the indazole heterocycle, which is characterized by a fusion of a benzene ring and a pyrazole ring. Indazole derivatives are of significant interest due to their diverse biological activities and potential applications in medicinal chemistry. The presence of fluorine and iodine atoms on the indazole core can influence the electronic properties and reactivity of the molecule, potentially leading to unique interactions with biological targets .

Synthesis Analysis

The synthesis of indazole derivatives can be achieved through various methods. A practical synthesis approach involves the condensation of o-fluorobenzaldehydes and their O-methyloximes with hydrazine, which allows for the formation of indazoles without the competitive Wolf-Kishner reduction to fluorotoluenes . Another method includes the condensation of 4-fluoro-2-isocyanato-1-methylbenzene with 4-morpholino-1H-indazol-3-amine, followed by cyclization with hydrazine hydrate . Additionally, a novel three-component reaction has been reported for the synthesis of fluorinated pyrimido[1,2-b]indazole derivatives, which forms two C-N bonds and one C-F bond without the need for metals or additives .

Molecular Structure Analysis

The molecular structure of indazole derivatives can be characterized by X-ray crystallography. For instance, the crystal structure of 3-amino-N-(5-fluoro-2-methylphenyl)-4-morpholino-1H-indazole-1-carboxamide, a related compound, has been determined, providing insights into the arrangement of substituents around the indazole core . The electronic properties of the 5-fluoro triazole motif, which is structurally similar to the 5-fluoro indazole, have been studied, revealing a significant localization on one side of the negative potential surface due to the presence of the fluorine atom .

Chemical Reactions Analysis

Indazole derivatives can undergo various chemical reactions. The reaction of N-unsubstituted indazoles with electrophilic reagents such as 1-fluoro-2,4-dinitrobenzene can lead to the formation of N-substituted nitroaryl derivatives and unexpected products like benzotriazole N-oxides . The presence of fluorine and iodine substituents in indazole derivatives can also facilitate the formation of new fused heterocyclic systems through regiospecific reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of indazole derivatives are influenced by their molecular structure and substituents. Perfluorinated 1H-indazoles exhibit supramolecular structures that depend on the length of the perfluoroalkyl chain, with different types of catemers and stacks observed in the solid state . The introduction of fluorine atoms into the indazole ring can enhance the molecule's lipophilicity and electronic properties, which are important factors in drug design .

Scientific Research Applications

Synthesis and Chemical Properties

  • N-Heterocyclic Carbenes of 5-Haloindazoles : Research has been conducted on the synthesis of 5-fluoro-, chloro-, bromo-, and iodo-substituted 1,2-dimethyl indazolium-3-carboxylates, which includes compounds similar to 5-Fluoro-3-iodo-1H-indazole. These compounds demonstrate potential in the field of organic synthesis and material science due to their unique properties, such as decarboxylation yielding halo-indazol-3-ylidenes (Schmidt et al., 2007).

Applications in Organic Functional Materials

  • Oxidative Cross-Coupling Reactions : A study on donor-acceptor-type biheteroaryl fluorophores, synthesized via palladium-catalyzed oxidative C-H/C-H cross-coupling of 2H-indazoles, has been conducted. These compounds, including variants of this compound, show potential in the development of organic functional materials due to their tunable emissions and high quantum yields (Cheng et al., 2016).

Antitumor Activity

  • Synthesis and Antitumor Activity of Indazole Compounds : Research on the synthesis of 3-amino-N-(5-fluoro-2-methylphenyl)-4-morpholino-1H-indazole-1-carboxamide, a compound related to this compound, revealed its potential antitumor activity. This suggests possible applications in cancer research and drug development (Hao et al., 2017).

Safety and Hazards

The compound has been classified as hazardous according to the 2012 OSHA Hazard Communication Standard . It is advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and provide appropriate exhaust ventilation at places where dust is formed .

Future Directions

Indazole-containing derivatives have shown a broad variety of biological activities, leading to the development of several pharmaceutical products . Therefore, numerous methods have been developed to construct these heterocycles with better biological activities . Future research may focus on the development of synthetic methodologies aimed at this aromatic moiety .

properties

IUPAC Name

5-fluoro-3-iodo-2H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4FIN2/c8-4-1-2-6-5(3-4)7(9)11-10-6/h1-3H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZUPBTJBMHZBTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NNC(=C2C=C1F)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4FIN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50646295
Record name 5-Fluoro-3-iodo-2H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50646295
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

858629-06-8
Record name 5-Fluoro-3-iodo-2H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50646295
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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